molecular formula C11H13N B1595084 1,4-Dimethyl-3,4-dihydroisoquinoline CAS No. 59261-37-9

1,4-Dimethyl-3,4-dihydroisoquinoline

Cat. No. B1595084
CAS RN: 59261-37-9
M. Wt: 159.23 g/mol
InChI Key: BEGGTDKXWFOTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-Dimethyl-3,4-dihydroisoquinoline” is a chemical compound with the molecular formula C11H13N . It is an important structural motif found in various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of “1,4-Dimethyl-3,4-dihydroisoquinoline” involves a simple and convenient method based on the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde and nitriles . Another efficient route to N-alkylated 3,4-dihydroisoquinolinones with substituents at the 3-position involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .


Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-3,4-dihydroisoquinoline” consists of 11 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The InChIKey for this compound is BEGGTDKXWFOTME-UHFFFAOYAF .


Chemical Reactions Analysis

The chemical reactions involving “1,4-Dimethyl-3,4-dihydroisoquinoline” include the electrosynthesis of 3,4-dihydroisoquinoline accompanied with hydrogen production over three-dimensional hollow CoNi-based microarray electrocatalysts . Another reaction involves the oxidation of iminium intermediates .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : 3,3-Dimethyl- and 3-methyl-1-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinolines have been synthesized, contributing to the understanding of their structural and physico-chemical properties (Davydov et al., 1993).

  • Crystal and Molecular Structure : Studies on the crystal and molecular structure of derivatives like Bi-1,1′-(3,3-dimethyl-3,4-dihydroisoquinoline) have been conducted, providing insights into their isomeric forms and structural details (Sokol et al., 2004).

Green Chemistry Applications

  • Copper-Catalyzed Oxidation : A green chemical method for the mild oxidation of dihydroisoquinolines (DHIQs) using air as a clean oxidant has been developed. This method showcases an environmentally friendly approach to chemical reactions involving DHIQs (Zheng et al., 2018).

Chemical Reactions and Synthesis Techniques

  • Ritter Reaction Application : The Ritter reaction has been applied for the direct cyclization in the synthesis of dihydroisoquinoline derivatives, showing the versatility and utility of this chemical process in creating complex organic compounds (Rahman & Iftitah, 2010).

  • Tautomeric Conversions and Substituent Effects : Research has been done on the effects of substituents on the structure and tautomeric conversions of dihydroisoquinoline derivatives, which is crucial for understanding their chemical behavior and potential applications (Davydov et al., 1995).

Potential Therapeutic Applications

  • Anti-inflammatory and Analgesic Properties : Some dihydroisoquinoline derivatives have shown pronounced anti-inflammatory and analgesic properties, suggesting potential therapeutic applications (Vikharev et al., 2005).

  • Cytotoxic Activity : A novel dihydroisoquinoline-derived hydroxamic acid has been synthesized and its cytotoxicity against the human hepatocarcinoma cell line Hep3B has been evaluated, indicating potential for cancer treatment applications (Salah, Carraz, & Kammoun, 2014).

Safety And Hazards

While specific safety and hazards information for “1,4-Dimethyl-3,4-dihydroisoquinoline” is not available, it is generally recommended to handle laboratory chemicals with care, avoid contact with skin, eyes, or clothing, and use only in well-ventilated areas .

Future Directions

The future directions in the research of “1,4-Dimethyl-3,4-dihydroisoquinoline” could involve the development of new and environmentally friendly methods for the synthesis of its derivatives . Additionally, the exploration of its potential biological and pharmacological properties could be a promising area of research .

properties

IUPAC Name

1,4-dimethyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGGTDKXWFOTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(C2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313549
Record name 1,4-Dimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-3,4-dihydroisoquinoline

CAS RN

59261-37-9
Record name MLS003115439
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 2
1,4-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 3
Reactant of Route 3
1,4-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 4
1,4-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 5
1,4-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 6
1,4-Dimethyl-3,4-dihydroisoquinoline

Citations

For This Compound
4
Citations
JM Allen, TH Lambert - Tetrahedron, 2014 - Elsevier
A diaziridinium ion has been synthesized in high yield and its structure unambiguously confirmed by X-ray crystal analysis. The predicted N-transfer reactivity with olefins of this species …
Number of citations: 11 www.sciencedirect.com
O Matuška, M Kindl, P Kačer - New Advances in Hydrogenation …, 2017 - books.google.com
In these days, asymmetric transfer hydrogenation (ATH) is a very attractive method for synthesis of enantioenriched chiral compounds, especially fine chemicals such as drugs or …
Number of citations: 4 books.google.com
M Kuzma, J Václavík, P Novák, J Přech… - Dalton …, 2013 - pubs.rsc.org
Asymmetric transfer hydrogenation (ATH) of cyclic imines using [RuCl(η6-p-cymene)TsDPEN] (TsDPEN = N-tosyl-1,2-diphenylethylenediamine) was tested with various aliphatic (…
Number of citations: 31 pubs.rsc.org
J Václavík, P Šot, B Vilhanová, J Pecháček, M Kuzma… - Molecules, 2013 - mdpi.com
This review is oriented toward the asymmetric transfer hydrogenation (ATH) of imines regarding mostly fundamental, yet important topics from the practical point of view. Development of …
Number of citations: 59 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.